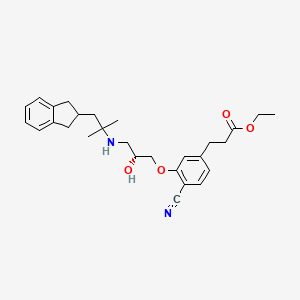

SB-423557

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H36N2O4 |

|---|---|

Molecular Weight |

464.6 g/mol |

IUPAC Name |

ethyl 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate |

InChI |

InChI=1S/C28H36N2O4/c1-4-33-27(32)12-10-20-9-11-24(17-29)26(15-20)34-19-25(31)18-30-28(2,3)16-21-13-22-7-5-6-8-23(22)14-21/h5-9,11,15,21,25,30-31H,4,10,12-14,16,18-19H2,1-3H3/t25-/m1/s1 |

InChI Key |

DMWBVRRUBDZTBK-RUZDIDTESA-N |

Isomeric SMILES |

CCOC(=O)CCC1=CC(=C(C=C1)C#N)OC[C@@H](CNC(C)(C)CC2CC3=CC=CC=C3C2)O |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C=C1)C#N)OCC(CNC(C)(C)CC2CC3=CC=CC=C3C2)O |

Origin of Product |

United States |

Foundational & Exploratory

SB-431542: A Technical Guide to its Mechanism of Action in TGF-β Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-431542 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors.[1][2][3][4][5] Specifically, it targets the kinase domains of ALK4, ALK5, and ALK7, which are the type I receptors for TGF-β, activin, and nodal, respectively.[1][4][5][6][7] By competitively binding to the ATP-binding site of these kinases, SB-431542 effectively blocks the initiation of the canonical Smad-dependent signaling cascade.[5][6][7] This inhibitory action makes it an invaluable tool for dissecting the roles of TGF-β signaling in various biological processes and a potential therapeutic agent in diseases characterized by aberrant TGF-β pathway activation, such as cancer and fibrosis.[1][8][9]

Core Mechanism of Action

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β superfamily ligand to its specific type II receptor, a constitutively active serine/threonine kinase.[1][10][11][12] This ligand-receptor interaction recruits a type I receptor (e.g., ALK5 for TGF-β), forming a heterotetrameric complex.[10][11][12] Within this complex, the type II receptor phosphorylates and activates the type I receptor.[11][12] The activated type I receptor kinase then propagates the signal by phosphorylating the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[8][12]

SB-431542 exerts its inhibitory effect at this critical juncture. By occupying the ATP binding pocket of ALK4, ALK5, and ALK7, it prevents the transfer of phosphate (B84403) from ATP to the R-Smads.[5][6][7] Consequently, the phosphorylation of Smad2 and Smad3 is blocked.[8][13][14] This prevents their subsequent association with the common-mediator Smad (co-Smad), Smad4, and the translocation of the resulting complex into the nucleus to regulate target gene transcription.[8][12]

A key feature of SB-431542 is its high selectivity. It does not inhibit the bone morphogenetic protein (BMP) signaling pathway, which involves the type I receptors ALK1, ALK2, ALK3, and ALK6 and the phosphorylation of Smad1, Smad5, and Smad8.[1][4][6][7] Furthermore, it shows no significant activity against other kinase signaling pathways such as the ERK, JNK, or p38 MAP kinase pathways.[1][4]

Quantitative Data

The inhibitory potency of SB-431542 against its target kinases has been quantified in various assays. The following table summarizes the key in vitro inhibition data.

| Target Kinase | IC50 Value | Assay Type |

| ALK5 (TGF-βRI) | 94 nM[6][7][15][16] | Cell-free kinase assay |

| ALK4 | 140 nM[6][7][16] | Cell-free kinase assay |

| ALK7 | Inhibited, but with less potency than ALK4/5[1][16] | Cell-free kinase assay |

| ALK2, ALK3, ALK6 | No significant inhibition[6][7] | Not applicable |

Visualizing the Mechanism of Action

The following diagrams illustrate the TGF-β signaling pathway and the specific point of inhibition by SB-431542.

Caption: TGF-β signaling pathway and the inhibitory action of SB-431542.

Caption: Experimental workflow for assessing SB-431542 activity on Smad phosphorylation.

Experimental Protocols

In Vitro Kinase Assay (ALK5 Inhibition)

This assay quantifies the direct inhibitory effect of SB-431542 on the kinase activity of ALK5.[15][17]

Materials:

-

Recombinant GST-tagged ALK5 kinase domain

-

Recombinant GST-tagged full-length Smad3 protein

-

Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

-

ATP solution: 3 µM ATP with 0.5 µCi/well γ-³³P-ATP

-

SB-431542 dissolved in DMSO

-

Glutathione-coated microplates

Procedure:

-

Coat the wells of a glutathione-coated microplate with recombinant GST-Smad3.

-

Wash the wells to remove unbound protein.

-

Add the assay buffer containing recombinant GST-ALK5 to each well.

-

Add varying concentrations of SB-431542 (or DMSO as a vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding the ATP solution containing γ-³³P-ATP.

-

Incubate the plate at 30°C for a specified duration (e.g., 1-3 hours).

-

Stop the reaction and wash the wells extensively to remove unincorporated γ-³³P-ATP.

-

Measure the amount of ³³P incorporated into the Smad3 substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of SB-431542 and determine the IC50 value.

Western Blot for Smad2/3 Phosphorylation

This cell-based assay is used to determine the effect of SB-431542 on TGF-β-induced phosphorylation of Smad2 and Smad3 in whole cells.[13][14][18][19]

Materials:

-

Cell line responsive to TGF-β (e.g., HaCaT, NIH 3T3)

-

Cell culture medium and supplements

-

SB-431542

-

TGF-β1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) and anti-total Smad2/3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody against total Smad2/3 to serve as a loading control.

-

Quantify the band intensities and normalize the phosphorylated Smad2/3 signal to the total Smad2/3 signal.

-

Conclusion

SB-431542 is a highly specific and potent inhibitor of the TGF-β/activin/nodal signaling pathway. Its well-characterized mechanism of action, centered on the inhibition of ALK4, ALK5, and ALK7 kinase activity and the subsequent blockade of Smad2/3 phosphorylation, has established it as a cornerstone tool in TGF-β research. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for scientists and researchers aiming to effectively utilize SB-431542 in their investigations of TGF-β signaling in health and disease.

References

- 1. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SB-431542 - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. agscientific.com [agscientific.com]

- 5. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. SB431542 | Cell Signaling Technology [cellsignal.com]

- 17. selleckchem.com [selleckchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the SB-423557 Inhibitor: Targeting the Calcium-Sensing Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitor SB-423557, with a primary focus on its molecular target, mechanism of action, and the experimental methodologies used for its characterization.

Core Target and Mechanism of Action

This compound is an orally active, small molecule antagonist of the Calcium-Sensing Receptor (CaSR). The CaSR is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis. By binding to and inhibiting the CaSR, this compound prevents the receptor's activation by extracellular calcium ions. This antagonism leads to a transient increase in the secretion of parathyroid hormone (PTH) from the parathyroid glands. The pulsatile release of PTH subsequently stimulates osteoblastic activity, promoting bone formation. It is important to note that this compound is a precursor to the more potent CaSR antagonist, SB-423562.[1]

Quantitative Data

The inhibitory potency of this compound and its active metabolite have been quantified in vitro. The following table summarizes the key quantitative data.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Calcium-Sensing Receptor (CaSR) | In vitro calcium mobilization assay | 520 | [1] |

| SB-423562 | Calcium-Sensing Receptor (CaSR) | In vitro calcium mobilization assay | 73 | [1] |

Signaling Pathway

The signaling pathway modulated by this compound is centered around the Calcium-Sensing Receptor in the parathyroid gland. The following diagram illustrates the mechanism of action.

Experimental Protocols

The characterization of this compound involves both in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.

In Vitro Determination of CaSR Antagonism (IC50)

This protocol outlines the measurement of the half-maximal inhibitory concentration (IC50) of this compound on the Calcium-Sensing Receptor.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human CaSR.

Materials:

-

HEK-293-CaSR cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

This compound

-

Extracellular calcium solution

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture HEK-293-CaSR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a buffered saline solution and then incubate with a solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time.

-

Compound Incubation: After dye loading, wash the cells again and incubate with varying concentrations of this compound for a defined period.

-

Calcium Challenge: Stimulate the cells by adding a solution containing a fixed concentration of extracellular calcium to activate the CaSR.

-

Fluorescence Measurement: Immediately measure the intracellular calcium mobilization by monitoring the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of the calcium response against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Assessment of PTH Secretion

This protocol describes the in vivo evaluation of the effect of this compound on parathyroid hormone levels in an animal model.

Animal Model: Ovariectomized (OVX) rats, a model for postmenopausal osteoporosis.

Materials:

-

Ovariectomized rats

-

This compound formulation for oral administration

-

Vehicle control

-

Blood collection supplies

-

PTH ELISA kit

Procedure:

-

Animal Acclimation: Acclimate the OVX rats to the housing conditions for a specified period.

-

Dosing: Administer this compound orally to the treatment group at various doses, while the control group receives the vehicle.

-

Blood Sampling: Collect blood samples from the animals at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours).

-

Plasma Separation: Process the blood samples to separate the plasma.

-

PTH Measurement: Quantify the concentration of PTH in the plasma samples using a specific ELISA kit.

-

Data Analysis: Analyze the plasma PTH concentration-time profiles to determine the effect of this compound on the magnitude and duration of PTH secretion.

Conclusion

This compound is a well-characterized antagonist of the calcium-sensing receptor. Its mechanism of action, involving the transient stimulation of PTH release, has positioned it as a potential therapeutic agent for conditions such as osteoporosis. The experimental protocols detailed in this guide provide a foundation for the further investigation and development of CaSR antagonists.

References

The Discovery and Scientific Journey of SB-431542: A Selective ALK5 Inhibitor

An In-depth Technical Guide on the Core Science for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-431542, a small molecule inhibitor developed by GlaxoSmithKline (GSK), has emerged as a pivotal tool in the study of transforming growth factor-beta (TGF-β) signaling.[1] This potent and selective inhibitor of activin receptor-like kinase (ALK) 5, as well as the highly related ALK4 and ALK7, has been instrumental in elucidating the multifaceted roles of the TGF-β pathway in cellular processes ranging from proliferation and differentiation to apoptosis and epithelial-mesenchymal transition (EMT).[2][3][4][5] Its utility extends from fundamental research in stem cell biology, where it aids in maintaining pluripotency and directing differentiation, to preclinical cancer studies, where it has demonstrated potential as an anti-tumor agent.[6][7][8][9] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental applications of SB-431542, presenting quantitative data and detailed protocols to support its use in the laboratory.

Discovery and History

SB-431542 was identified by researchers at GlaxoSmithKline as a potent inhibitor of the TGF-β type I receptor, ALK5.[1][3] The development of small molecule inhibitors for signaling pathways was a burgeoning field, offering the potential for therapeutic interventions in diseases where these pathways are dysregulated.[3][6] The TGF-β superfamily, with its pleiotropic effects on cell growth, differentiation, and migration, presented a compelling target.[3]

Initial characterization revealed that SB-431542 is a selective inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7.[3] Importantly, it demonstrated no significant inhibitory activity against the more divergent ALK family members involved in bone morphogenetic protein (BMP) signaling, nor against components of other major signaling cascades such as the ERK, JNK, or p38 MAP kinase pathways.[3][10] This high degree of specificity has made SB-431542 an invaluable tool for dissecting the specific contributions of the TGF-β/activin/nodal signaling branch.

Mechanism of Action

SB-431542 functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK4, ALK5, and ALK7.[4][5][8][11] This binding action prevents the receptor from phosphorylating its downstream targets, the SMAD proteins (specifically Smad2 and Smad3).[4][5]

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. The activated ALK5 subsequently phosphorylates Smad2 and Smad3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD, Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.

By inhibiting the kinase activity of ALK5, SB-431542 effectively blocks the phosphorylation of Smad2 and Smad3, preventing the formation of the SMAD complex and its subsequent nuclear translocation.[6][12] This leads to the inhibition of TGF-β-mediated transcriptional responses.[6]

Figure 1. TGF-β signaling pathway and the inhibitory action of SB-431542.

Quantitative Data

The potency and selectivity of SB-431542 have been quantified in numerous studies. The following tables summarize key in vitro data for this inhibitor.

Table 1: Inhibitory Activity of SB-431542 against ALK Receptors

| Target Kinase | IC50 (nM) | Reference |

| ALK5 (TβRI) | 94 | [2][8][9][11][13][14] |

| ALK4 | 140 | [8][11] |

| ALK7 | Not explicitly quantified but inhibited | [2][3][9] |

Table 2: Selectivity Profile of SB-431542

| Target Kinase | Activity | Reference |

| ALK1, ALK2, ALK3, ALK6 | No significant effect | [8][11][15] |

| p38 MAP Kinase | No significant effect | [3] |

| JNK | No significant effect | [3] |

| ERK | No significant effect | [3] |

Table 3: Cellular Activity of SB-431542

| Cell Line | Assay | Effect | IC50 (nM) | Reference |

| A498 | TGF-β1-induced collagen Iα1 mRNA | Inhibition | 60 | [15] |

| A498 | TGF-β1-induced PAI-1 mRNA | Inhibition | 50 | [15] |

| A498 | TGF-β1-induced fibronectin mRNA | Inhibition | 62 | [15] |

| A498 | TGF-β1-induced fibronectin protein | Inhibition | 22 | [15] |

Key Experimental Protocols

SB-431542 is widely used in a variety of cell-based assays to investigate TGF-β signaling. Below are detailed methodologies for common experimental applications.

Inhibition of TGF-β-induced SMAD2 Phosphorylation (Western Blot)

This protocol details the steps to assess the ability of SB-431542 to block TGF-β-induced phosphorylation of Smad2.

Figure 2. Workflow for Western Blot analysis of Smad2 phosphorylation.

Materials:

-

Cell line of interest (e.g., HaCaT, A549)

-

Complete cell culture medium

-

SB-431542 (typically dissolved in DMSO to a stock concentration of 10 mM)

-

Recombinant human TGF-β1

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat cells with the desired concentration of SB-431542 (e.g., 0.5, 3, and 10 µM) or vehicle (DMSO) for 1 hour.[6]

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation and determine protein concentration.

-

Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

TGF-β-Responsive Reporter Gene Assay

This protocol is used to measure the effect of SB-431542 on TGF-β-induced transcriptional activity using a luciferase reporter construct.

Materials:

-

Cell line of interest (e.g., HepG2)

-

A transfection control plasmid (e.g., CMV-β-gal)

-

Transfection reagent

-

SB-431542

-

Recombinant human TGF-β1

-

Luciferase Assay System

-

β-galactosidase Assay Kit

Procedure:

-

Co-transfect cells with the TGF-β-responsive luciferase reporter plasmid and the β-galactosidase control plasmid.

-

Allow cells to recover for 24 hours.

-

Pre-treat cells with SB-431542 (e.g., 0.5, 2, and 10 µM) or vehicle (DMSO) for 1 hour.[6]

-

Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 22 hours.[6]

-

Lyse the cells and measure luciferase and β-galactosidase activities according to the manufacturer's instructions.

-

Normalize the luciferase activity to the β-galactosidase activity to control for transfection efficiency.

Applications in Research

The unique properties of SB-431542 have led to its widespread adoption in various fields of biological research.

-

Stem Cell Biology: SB-431542 is a key component of many protocols for the maintenance of human pluripotent stem cells (hPSCs) in a feeder-free culture system. It is also used to direct the differentiation of hPSCs into various lineages, including neural progenitors and cardiomyocytes, by inhibiting the pro-mesendodermal effects of endogenous TGF-β signaling.[8][12] Interestingly, it can replace the transcription factor SOX2 in the reprogramming of fibroblasts into induced pluripotent stem cells (iPSCs).[2][9]

-

Cancer Research: The role of TGF-β in cancer is complex, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. SB-431542 has been used to investigate these dual roles. Studies have shown that it can inhibit TGF-β-induced EMT, migration, invasion, and VEGF secretion in various cancer cell lines.[2][6] In some cancer models, it has demonstrated potent anti-tumor activity.[6]

-

Fibrosis Research: TGF-β is a major pro-fibrotic cytokine. SB-431542 has been utilized to study the mechanisms of fibrosis in various organs and to evaluate the potential of TGF-β inhibition as a therapeutic strategy for fibrotic diseases.

Conclusion

SB-431542 has proven to be an indispensable research tool for the specific and potent inhibition of the TGF-β/activin/nodal signaling pathway. Its well-characterized mechanism of action and high selectivity have enabled significant advances in our understanding of the diverse biological processes governed by this pathway. From unraveling the complexities of stem cell fate decisions to exploring new avenues for cancer therapy, SB-431542 continues to be a cornerstone of TGF-β research. This guide provides a foundational understanding and practical protocols to facilitate its effective use in the laboratory.

References

- 1. SB-431542 - Wikipedia [en.wikipedia.org]

- 2. rndsystems.com [rndsystems.com]

- 3. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A TGFβ Signaling Inhibitor, SB431542, Inhibits Reovirus-mediated Lysis of Human Hepatocellular Carcinoma Cells in a TGFβ-independent Manner | Anticancer Research [ar.iiarjournals.org]

- 8. stemcell.com [stemcell.com]

- 9. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]

- 10. researchgate.net [researchgate.net]

- 11. SB431542 | Cell Signaling Technology [cellsignal.com]

- 12. TGF-β Inhibitor SB431542 Promotes the Differentiation of Induced Pluripotent Stem Cells and Embryonic Stem Cells into Mesenchymal-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

The Impact of SB-431542 on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

SB-431542 is a potent and selective small molecule inhibitor that has become an invaluable tool for investigating cellular signaling pathways. This technical guide provides an in-depth analysis of the cellular pathways affected by SB-431542 treatment, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Mechanism of Action: Selective Inhibition of TGF-β Superfamily Type I Receptors

SB-431542 functions as a selective, ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors.[1][2][3][4] Specifically, it targets ALK5 (the TGF-β type I receptor), ALK4 (the activin type I receptor), and ALK7 (the nodal type I receptor).[1][3][4][5] The kinase domains of these three receptors are highly related, which explains the compound's activity against them.[1]

By binding to the ATP pocket of these receptors, SB-431542 prevents the phosphorylation and subsequent activation of downstream signaling mediators, primarily the SMAD proteins.[2][6] This blockade of the TGF-β/Activin/Nodal signaling axis has profound effects on a multitude of cellular processes.

Critically, SB-431542 demonstrates high specificity. It does not inhibit the more divergent ALK family members involved in bone morphogenetic protein (BMP) signaling, such as ALK1, ALK2, ALK3, and ALK6.[1][2][5] Furthermore, it has been shown to have no effect on other major signaling cascades, including the ERK, JNK, or p38 MAP kinase pathways.[1][7]

Quantitative Analysis of Inhibitory Activity

The potency of SB-431542 as an inhibitor is demonstrated by its low half-maximal inhibitory concentration (IC50) values against its target receptors. The following table summarizes the key quantitative data for SB-431542's inhibitory activity.

| Target Receptor | Ligand Family | IC50 Value (nM) | Reference |

| ALK5 (TβRI) | TGF-β | 94 | [4][5][8] |

| ALK4 (ActRI) | Activin | 140 | [4][5] |

| ALK7 | Nodal | Slightly less potent than for ALK4/5 | [4] |

The Canonical TGF-β/SMAD Signaling Pathway and its Inhibition by SB-431542

The primary cellular pathway affected by SB-431542 is the canonical TGF-β/SMAD signaling cascade. Under normal conditions, the binding of a TGF-β superfamily ligand (like TGF-β, Activin, or Nodal) to its respective type II receptor induces the recruitment and phosphorylation of a type I receptor (ALK4, 5, or 7). This activated receptor complex then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.

Phosphorylated SMAD2/3 then forms a complex with the common mediator SMAD (co-SMAD), SMAD4.[7] This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a wide array of cellular processes.[7]

SB-431542 treatment disrupts this pathway at a critical juncture. By inhibiting the kinase activity of ALK4, ALK5, and ALK7, it directly prevents the phosphorylation of SMAD2 and SMAD3.[6] Consequently, the formation of the SMAD2/3-SMAD4 complex is blocked, and its nuclear translocation is inhibited.[7] This leads to a downstream suppression of TGF-β-mediated gene transcription.[7]

References

- 1. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. SB-431542 - Wikipedia [en.wikipedia.org]

- 4. SB431542 | Cell Signaling Technology [cellsignal.com]

- 5. stemcell.com [stemcell.com]

- 6. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

In Vitro Efficacy of SB-431542: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-431542 is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor activin receptor-like kinase 5 (ALK5), as well as ALK4 and ALK7.[1][2] The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in advanced stages.[3] This technical guide provides an in-depth overview of the in vitro effects of SB-431542 on various cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

SB-431542 exerts its effects by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of downstream mediators Smad2 and Smad3.[3] This blockade inhibits the formation of the Smad2/3-Smad4 complex and its subsequent translocation to the nucleus, ultimately preventing the transcription of TGF-β target genes.[3] This targeted inhibition of the canonical TGF-β pathway makes SB-431542 a valuable tool for dissecting the role of TGF-β in cancer and as a potential therapeutic agent.

Figure 1: TGF-β signaling pathway and inhibition by SB-431542.

Quantitative Effects of SB-431542 on Cancer Cell Lines

The following tables summarize the quantitative effects of SB-431542 on various cancer cell lines as reported in the literature. These tables provide a comparative overview of the inhibitor's potency and efficacy across different cancer types and experimental conditions.

Table 1: Inhibitory Concentration (IC50) Values of SB-431542

| Target | IC50 (nM) | Cell-free/Cell-based | Reference |

| ALK5 | 94 | Cell-free | [4][5] |

| ALK4 | 140 | Not Specified | [6] |

| ALK7 | Not Specified | Not Specified | [6] |

Table 2: Effects of SB-431542 on Cancer Cell Viability and Proliferation

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time | Effect | Reference |

| SNU-1 | Gastric Cancer | 10, 20 | 72 h | Significant reduction in cell viability | [7] |

| KATO III | Gastric Cancer | 10, 20 | 72 h | Significant reduction in cell viability | [7] |

| AGS | Gastric Cancer | up to 20 | 72 h | No significant effect on viability | [7] |

| SNU-1 | Gastric Cancer | 10, 20 | 48 h | Significant reduction in proliferation | [7] |

| KATO III | Gastric Cancer | 5, 10, 20 | 72 h | Significant reduction in proliferation | [7] |

| Bladder Cancer (Patient-derived) | Bladder Cancer | 0.01 - 10 | 48 h | Dose-dependent inhibition of survival | [1] |

| A549 | Lung Cancer | up to 10 | 72 h | No significant inhibition of proliferation | [8] |

| H1299 | Lung Cancer | up to 10 | 72 h | No significant inhibition of proliferation | [8] |

| HT29 | Colon Cancer | Not Specified | Not Specified | Reduces colony formation | [3] |

| A549 | Lung Cancer | Not Specified | Not Specified | Increases anchorage-independent growth | [3] |

Table 3: Effects of SB-431542 on Cancer Cell Apoptosis, Migration, and Invasion

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time | Effect | Reference |

| HepG2 | Hepatocellular Carcinoma | 2 | 24 h | Completely blocked TGF-β1-induced apoptosis | [3] |

| AGS (with 5-FU) | Gastric Cancer | 10, 20 | 72 h | Significantly higher levels of cell death compared to 5-FU alone | [7] |

| SNU-1 (with 5-FU) | Gastric Cancer | 10, 20 | 72 h | Significantly higher levels of cell death compared to 5-FU alone | [7] |

| A549 | Lung Cancer | Not Specified | Not Specified | Completely blocked TGF-β-induced migration | [3] |

| Bladder Cancer (Patient-derived) | Bladder Cancer | Not Specified | Not Specified | Attenuated in vitro invasion and migration | [1] |

| A549 | Lung Cancer | 10 | Not Specified | Significantly decreased invasiveness | [9] |

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays to evaluate the effects of SB-431542 on cancer cell lines.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[10][11][12]

Figure 2: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well tissue culture plates

-

SB-431542 stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1 x 10³ to 1 x 10⁵ cells per well) in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of SB-431542 in complete culture medium. Remove the medium from the wells and add 100 µL of the SB-431542 dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol is based on standard Transwell assay procedures.[13][14][15][16][17]

Figure 3: Workflow for the Transwell migration/invasion assay.

Materials:

-

Transwell inserts (8 µm pore size) and 24-well plates

-

Matrigel (for invasion assays)

-

Serum-free culture medium

-

Complete culture medium (with 10% FBS as a chemoattractant)

-

SB-431542

-

Cotton swabs

-

Methanol (B129727) (for fixation)

-

Crystal violet stain

-

Microscope

Procedure:

-

Insert Preparation: For invasion assays, coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.

-

Cell Preparation: Culture cells to 70-80% confluency and then serum-starve for 12-24 hours.

-

Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing the desired concentration of SB-431542 or vehicle control. Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the Transwell inserts.

-

Chemoattractant Addition: Add complete culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration/invasion (typically 12-48 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and then stain with crystal violet.

-

Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.

Protein Expression Analysis (Western Blotting)

This protocol is a general guide for Western blotting.[18][19][20][21][22]

Figure 4: Workflow for Western blot analysis.

Materials:

-

SB-431542-treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Smad2, Smad2, E-cadherin, Vimentin, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells with SB-431542 for the desired time. Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

Conclusion

SB-431542 is a powerful and specific inhibitor of the TGF-β signaling pathway with significant and varied effects on cancer cell lines in vitro. It can inhibit proliferation and induce apoptosis in some cancer cell types while blocking migration and invasion in others. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments to further investigate the role of TGF-β in cancer and to evaluate the therapeutic potential of its inhibition. The context-dependent effects of SB-431542 highlight the complexity of TGF-β signaling in cancer and underscore the importance of selecting appropriate cell line models for in vitro studies.

References

- 1. dovepress.com [dovepress.com]

- 2. A TGFβ Signaling Inhibitor, SB431542, Inhibits Reovirus-mediated Lysis of Human Hepatocellular Carcinoma Cells in a TGFβ-independent Manner | Anticancer Research [ar.iiarjournals.org]

- 3. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. selleckchem.com [selleckchem.com]

- 6. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. SB431542 inhibited cigarette smoke extract induced invasiveness of A549 cells via the TGF-β1/Smad2/MMP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. researchhub.com [researchhub.com]

- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 14. protocols.io [protocols.io]

- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. corning.com [corning.com]

- 17. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 18. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Assessing Protein Expression in Patient-Derived Xenografts Using Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to SB-431542 in Stem Cell Research

SB-431542 is a pivotal small molecule inhibitor extensively utilized in stem cell biology. Its high specificity for components of the Transforming Growth Factor-β (TGF-β) signaling pathway has made it an indispensable tool for researchers aiming to control stem cell fate, including the maintenance of pluripotency, directed differentiation, and cellular reprogramming. This guide provides a comprehensive overview of its mechanism, applications, and detailed protocols for its use in a research setting.

Core Mechanism of Action

SB-431542 is a potent and selective inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors.[1] Specifically, it targets ALK5 (the TGF-β type I receptor), ALK4 (the activin type IB receptor), and ALK7 by acting as an ATP-competitive inhibitor.[1][2][3][4][5] This inhibition prevents the phosphorylation and subsequent activation of the downstream signal transducers, SMAD2 and SMAD3.[6][7][8] Consequently, the formation of SMAD2/3-SMAD4 complexes and their translocation into the nucleus to regulate target gene expression is blocked.[9]

A key feature of SB-431542 is its selectivity. It does not significantly affect the Bone Morphogenetic Protein (BMP) signaling pathway, which involves the more divergent ALK family members ALK1, ALK2, ALK3, and ALK6.[1][2][8] This specificity allows for the precise dissection of the TGF-β/Activin/Nodal signaling branch from other pathways within the superfamily. Furthermore, SB-431542 has been shown to have no effect on other major signaling pathways such as the ERK, JNK, or p38 MAP kinase pathways.[10]

Quantitative Data

The efficacy and concentration of SB-431542 are critical for experimental success. The following tables summarize its inhibitory activity and typical working concentrations in stem cell culture.

Table 1: Inhibitory Activity of SB-431542

| Target Receptor | IC₅₀ (nM) | Pathway |

| ALK5 (TGF-βR1) | 94 | TGF-β/Activin/Nodal |

| ALK4 (ActR-IB) | 140 | TGF-β/Activin/Nodal |

| ALK7 | Inhibited | TGF-β/Activin/Nodal |

(Data sourced from multiple references including[2][3][5][11])

Table 2: Common Working Concentrations in Stem Cell Culture

| Application | Cell Type | Concentration Range |

| Neural Induction | Human PSCs | 2 µM - 10 µM |

| Mesenchymal Differentiation | Human PSCs | 10 µM |

| Cardiomyocyte Differentiation | Mouse & Human PSCs | 2 µM - 10 µM |

| Reprogramming | Human Somatic Cells | 2 µM - 10 µM |

| Pluripotency Maintenance | Mouse ESCs | 5 µM - 10 µM |

(Data sourced from multiple references including[6][8][12][13])

Applications and Experimental Protocols

SB-431542 is a versatile tool with a wide range of applications in stem cell research, from maintaining the ground state of pluripotency to directing differentiation into specific lineages.

Directed Differentiation of Pluripotent Stem Cells (PSCs)

Inhibition of the TGF-β/Activin/Nodal pathway is a cornerstone of many differentiation protocols. This pathway is crucial for maintaining pluripotency in human ESCs and for specifying endoderm lineages.[14] Therefore, its inhibition with SB-431542 can effectively steer PSCs away from these fates and towards others, most notably the neuroectoderm and certain mesodermal lineages.

Protocol: Differentiation of PSCs into Mesenchymal-like Cells

This protocol, adapted from Chen et al., describes how to induce the differentiation of embryonic stem cells (ESCs) or induced pluripotent stem cells (iPSCs) into cells resembling mesenchymal stem cells (MSCs) using SB-431542.[6]

Methodology:

-

Initial Culture: Culture PSCs on a Geltrex-coated surface in complete E8 medium until colonies are large and reach 80-90% confluency.[6]

-

Initiate Differentiation: Replace the E8 medium with an inhibitor differentiation medium consisting of Essential 6 (E6) medium supplemented with 10 µM SB-431542.[6]

-

Daily Maintenance: Replace the medium daily with fresh E6 + 10 µM SB-431542 for a total of 10 days.[6]

-

Morphological Observation: Over the 10-day period, observe the cells for a morphological shift from the typical flat, circular PSC colonies to a more cuboidal, epithelial-like morphology.[6]

-

Passaging and Expansion: After 10 days, dissociate the differentiated cells into single cells and reseed them at a density of 40,000 cells/cm² in a standard Mesenchymal Stem Cell Growth Medium (e.g., MEM with 10% FBS).[6]

-

Characterization: The resulting MSC-like cells can be characterized by their morphology, expression of mesenchymal markers (e.g., CD29, CD44), and their ability to differentiate into osteocytes and adipocytes.[6]

Neural Induction via Dual SMAD Inhibition

The "dual SMAD inhibition" strategy is a highly efficient and widely adopted method for neural induction from human PSCs.[2] This protocol utilizes SB-431542 to block the TGF-β/Activin/Nodal pathway (and thus SMAD2/3 signaling) and a BMP inhibitor, such as Noggin or LDN193189, to block BMP signaling (and thus SMAD1/5/8 signaling). This combined inhibition effectively removes the signals that promote non-neural fates, leading to a default differentiation pathway towards neuroectoderm.[2][15][16]

Protocol: Neural Induction from Human PSCs

This is a generalized protocol based on the principles established by Chambers et al.

Methodology:

-

PSC Seeding: Plate human PSCs as single cells or small aggregates on a suitable matrix (e.g., Geltrex or Matrigel) in their maintenance medium supplemented with a ROCK inhibitor (e.g., Y-27632) to enhance survival.

-

Initiate Induction: Once cells reach an appropriate density, switch to a neural induction medium (e.g., a 50:50 mix of DMEM/F12 and Neurobasal medium, supplemented with N2 and B27).

-

Dual SMAD Inhibition: Supplement the neural induction medium with SB-431542 (typically 5-10 µM) and a BMP inhibitor (e.g., Noggin at 100-500 ng/mL or LDN193189 at 100-200 nM).

-

Culture and Observation: Culture the cells for 7-10 days, changing the medium daily. Observe the formation of neural rosette structures, which are characteristic of neural stem cells.

-

Expansion of Neural Progenitors: After the induction phase, the resulting neural progenitor cells (NPCs) can be selectively passaged and expanded for further differentiation into specific neuronal or glial subtypes.

Reprogramming and Pluripotency

SB-431542 also plays a significant role in the generation and maintenance of pluripotent stem cells.

-

iPSC Generation: The addition of SB-431542 to reprogramming cocktails can increase the efficiency of generating iPSCs from somatic cells.[2] In some protocols, it has been shown to be able to replace the requirement for the transcription factor SOX2, a core pluripotency factor.[2][12][17]

-

Pluripotency Maintenance: While active TGF-β signaling is required to maintain pluripotency in human ESCs, its inhibition is beneficial for maintaining naïve-state mouse ESCs.[7][18] SB-431542 can sustain the pluripotency of mouse ESCs and iPSCs, in part by modulating the FGF/MEK/ERK signaling pathway.[12]

Preparation and Handling

Proper preparation of SB-431542 is crucial for its effective and consistent use in cell culture.

Protocol: Preparation of SB-431542 Stock Solution

Methodology:

-

Calculation: SB-431542 has a molecular weight of approximately 384.4 g/mol .[5] To prepare a 10 mM stock solution from 1 mg of powder, you will need 260 µL of solvent.

-

Reconstitution: Aseptically add 260 µL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to a vial containing 1 mg of SB-431542 powder to yield a 10 mM stock solution.[5][8]

-

Solubilization: To ensure complete dissolution, gently warm the vial to 37°C for 3-5 minutes and vortex.[8]

-

Aliquoting and Storage: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[5][8]

-

Use in Culture: When adding to cell culture medium, thaw an aliquot and dilute it directly into the pre-warmed medium to the desired final concentration. The final concentration of DMSO in the culture medium should not exceed 0.1-0.5% to avoid toxicity.[5][8]

References

- 1. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. TGF-β Inhibitor SB431542 Promotes the Differentiation of Induced Pluripotent Stem Cells and Embryonic Stem Cells into Mesenchymal-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 9. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agscientific.com [agscientific.com]

- 11. stemcell.com [stemcell.com]

- 12. Inhibition of Transforming Growth Factor β (TGF-β) Signaling can Substitute for Oct4 Protein in Reprogramming and Maintain Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A TGFβ Signaling Inhibitor, SB431542, Inhibits Reovirus-mediated Lysis of Human Hepatocellular Carcinoma Cells in a TGFβ-independent Manner | Anticancer Research [ar.iiarjournals.org]

- 14. TGFβ/activin/nodal signaling is necessary for the maintenance of pluripotency in human embryonic stem cells [ouci.dntb.gov.ua]

- 15. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An improved protocol for generation and characterization of human-induced pluripotent stem cell-derived retinal pigment epithelium cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rndsystems.com [rndsystems.com]

- 18. academic.oup.com [academic.oup.com]

Unveiling the Specificity of SB-431542: A Technical Guide to its Selective Inhibition of ALK Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity of SB-431542, a potent small molecule inhibitor, for the Activin Receptor--Like Kinase (ALK) family of receptors. By delving into its mechanism of action, quantitative inhibitory profile, and the experimental methodologies used for its characterization, this document serves as a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Role of ALK Receptors in TGF-β Signaling

The Transforming Growth Factor-β (TGF-β) superfamily of ligands plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. These ligands exert their effects by binding to and bringing together type I and type II serine/threonine kinase receptors. The type I receptors, also known as Activin Receptor-Like Kinases (ALKs), are the primary determinants of signaling specificity within the TGF-β pathway.

SB-431542 has emerged as a critical tool for dissecting the intricacies of TGF-β signaling due to its selective inhibition of specific ALK receptors. It is a potent, ATP-competitive inhibitor that has demonstrated high selectivity for ALK4, ALK5, and ALK7, the type I receptors for TGF-β, activin, and Nodal, respectively.[1][2] This selectivity allows for the targeted interrogation of the TGF-β/activin/Nodal signaling branch, distinguishing it from the bone morphogenetic protein (BMP) signaling pathway, which is mediated by other ALK family members.[3]

Quantitative Selectivity Profile of SB-431542

The inhibitory activity of SB-431542 has been quantified against a panel of kinases, revealing a distinct selectivity profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below.

| Target Kinase | Ligand Family | IC50 | Reference(s) |

| ALK5 (TGF-βRI) | TGF-β | 94 nM | [1][2][4] |

| ALK4 (ActRI) | Activin | 140 nM | [2] |

| ALK7 (NodalR) | Nodal | ~1.5 µM | [3] |

| ALK1 | BMP | Inactive | [3] |

| ALK2 | BMP | Inactive | [3] |

| ALK3 | BMP | Inactive | [3] |

| ALK6 | BMP | Inactive | [3] |

| p38 MAPK | - | >10 µM | [2] |

| JNK1 | - | >10 µM | [2] |

Mechanism of Action: Targeting the Canonical TGF-β Pathway

SB-431542 exerts its inhibitory effect by directly competing with ATP for the binding pocket of the ALK4, ALK5, and ALK7 kinase domains. This prevents the receptor-mediated phosphorylation of the downstream signaling molecules, Smad2 and Smad3. In the canonical TGF-β pathway, the phosphorylation of these Receptor-regulated Smads (R-Smads) is a critical activation step. Once phosphorylated, Smad2 and Smad3 form a complex with the common-mediator Smad (Co-Smad), Smad4. This heterotrimeric complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of TGF-β target genes. By blocking the initial phosphorylation event, SB-431542 effectively abrogates the entire downstream signaling cascade.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the selectivity and mechanism of action of SB-431542.

In Vitro Radiometric Kinase Assay for ALK5

This assay directly measures the enzymatic activity of the ALK5 kinase and its inhibition by SB-431542 through the quantification of radiolabeled phosphate (B84403) incorporation into a substrate.

Materials:

-

Recombinant active ALK5 enzyme

-

Myelin Basic Protein (MBP) as a generic kinase substrate

-

Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

-

[γ-³³P]ATP (10 mCi/mL)

-

Unlabeled ATP (10 mM stock)

-

SB-431542 (10 mM stock in DMSO)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the ALK5 enzyme and MBP in Kinase Assay Buffer.

-

Prepare Inhibitor Dilutions: Perform serial dilutions of SB-431542 in Kinase Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO).

-

Prepare ATP Mix: In a separate tube, mix unlabeled ATP and [γ-³³P]ATP to a final concentration that approximates the Kₘ of ALK5 for ATP.

-

Initiate Kinase Reaction: In a 96-well plate, combine the kinase reaction mix and the inhibitor dilutions. Pre-incubate for 10 minutes at room temperature. Start the reaction by adding the ATP mix.

-

Incubation: Incubate the plate at 30°C for 30 minutes.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantification: Measure the radioactivity on the P81 paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each SB-431542 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Smad2 Phosphorylation

This cell-based assay determines the ability of SB-431542 to inhibit the TGF-β-induced phosphorylation of Smad2 in a cellular context.

Materials:

-

Cell line responsive to TGF-β (e.g., HaCaT, A549)

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

SB-431542 (10 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of SB-431542 or vehicle (DMSO) for 1 hour. Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-Smad2 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an ECL substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against total Smad2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and determine the extent of inhibition of Smad2 phosphorylation by SB-431542.

TGF-β-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the TGF-β signaling pathway and its inhibition by SB-431542.

Materials:

-

HEK293T or other suitable cell line

-

TGF-β-responsive luciferase reporter plasmid (e.g., p(CAGA)₁₂-luc)

-

Control plasmid for normalization (e.g., Renilla luciferase plasmid)

-

Transfection reagent

-

Recombinant human TGF-β1

-

SB-431542 (10 mM stock in DMSO)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the TGF-β-responsive luciferase reporter plasmid and the control plasmid.

-

Treatment: After 24 hours, pre-treat the cells with various concentrations of SB-431542 or vehicle (DMSO) for 1 hour. Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 16-24 hours.

-

Cell Lysis: Lyse the cells according to the dual-luciferase reporter assay system protocol.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity by TGF-β1 and the percentage of inhibition by SB-431542. Determine the IC50 value for the inhibition of TGF-β-induced transcription.

Conclusion

SB-431542 is a highly selective and potent inhibitor of the ALK4, ALK5, and ALK7 receptors, making it an invaluable tool for studying the TGF-β/activin/Nodal signaling pathway. Its well-characterized selectivity profile, established through rigorous in vitro and cell-based assays, allows for the precise dissection of this signaling cascade's role in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the continued investigation of TGF-β signaling and the development of novel therapeutics targeting this critical pathway.

References

Preliminary Studies on SB-431542 in Fibrosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on SB-431542, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway, in various fibrosis models. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

SB-431542 is a small molecule that selectively inhibits the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 by competing for the ATP binding site.[1][2][3] Specifically, it is a potent inhibitor of ALK5, the TGF-β type I receptor, with an IC50 of 94 nM.[2][4][5] By inhibiting these receptors, SB-431542 blocks the phosphorylation of downstream mediators, Smad2 and Smad3, thereby preventing their nuclear translocation and subsequent regulation of target gene expression involved in fibrosis.[2][6] The compound shows high selectivity for ALK4/5/7 over other ALK family members, such as ALK1, ALK2, ALK3, and ALK6, which are involved in bone morphogenetic protein (BMP) signaling.[2][3][4] It also does not significantly affect other signaling pathways like ERK, JNK, or p38 MAP kinase pathways.[3][4]

Signaling Pathway and Experimental Workflow

TGF-β Signaling Pathway Inhibition by SB-431542

The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by SB-431542.

References

- 1. stemcell.com [stemcell.com]

- 2. apexbt.com [apexbt.com]

- 3. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agscientific.com [agscientific.com]

- 5. stemcell.com [stemcell.com]

- 6. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

The ALK5 Inhibitor SB-431542: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

SB-431542 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors, primarily targeting ALK5 (TGF-β type I receptor), ALK4, and ALK7. Its ability to specifically block the canonical TGF-β signaling pathway has made it an indispensable tool in a wide array of basic research applications, from stem cell biology to cancer and fibrosis studies. This technical guide provides an in-depth overview of the core applications of SB-431542, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective use in the laboratory.

Mechanism of Action: Inhibition of the TGF-β/SMAD Signaling Pathway

SB-431542 acts as an ATP-competitive inhibitor of the ALK4, ALK5, and ALK7 receptors. In the canonical TGF-β signaling pathway, the binding of a TGF-β ligand to its type II receptor (TβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. SB-431542 effectively blocks the phosphorylation of SMAD2 and SMAD3 by inhibiting the kinase activity of ALK5, thereby preventing the downstream signaling cascade. It is important to note that SB-431542 does not inhibit the BMP type I receptors ALK2, ALK3, and ALK6, which are involved in SMAD1/5/8 signaling.

Figure 1: TGF-β/ALK5 Signaling Pathway and the inhibitory action of SB-431542.

Quantitative Data: Inhibitory Concentrations and Efficacy

The following tables summarize the key quantitative data for SB-431542 across various research applications.

| Target | IC50 Value | Assay Type | Reference |

| ALK5 (TβRI) | 94 nM | Cell-free kinase assay | |

| ALK4 | 140 nM | Cell-free kinase assay | |

| ALK7 | - | Inhibitory activity noted | |

| TGF-β1-induced Collagen Iα1 mRNA | 60 nM | A498 cells | |

| TGF-β1-induced PAI-1 mRNA | 50 nM | A498 cells | |

| TGF-β1-induced Fibronectin mRNA | 62 nM | A498 cells | |

| TGF-β1-induced Fibronectin Protein | 22 nM | A498 cells |

| Application | Cell Type | Concentration | Duration | Effect | Reference |

| Stem Cell Differentiation | iPSCs and ESCs | 10 µM | 10 days | Differentiation to mesenchymal-like cells | |

| Cancer Cell Motility/Invasion | Human Cancer Cell Lines | 2-10 µM | 1 hour pre-treatment | Inhibition of TGF-β1 induced effects | |

| Inhibition of EMT | NMuMG and PANC-1 cells | - | - | Blocks TGF-β-induced EMT | |

| Glioma Cell Proliferation | D54MG, U87MG, U373MG | 10 µM | - | 60-70% reduction in thymidine (B127349) incorporation | |

| Fibrosis Inhibition | Human Fibroblast-like Synoviocytes | ≥10 µM | - | Inhibition of TGF-β1-induced collagen gel contraction | |

| Direct Cardiac Reprogramming | Mouse Fibroblasts | 2.6 µmol/L | 24 hours post-infection | Enhanced reprogramming efficiency |

Core Research Applications and Experimental Protocols

Stem Cell Biology: Directed Differentiation and Reprogramming

SB-431542 is widely used to direct the differentiation of pluripotent stem cells (PSCs) and to enhance the efficiency of cellular reprogramming. By inhibiting the TGF-β/Activin/Nodal pathway, which is crucial for maintaining pluripotency, SB-431542 promotes differentiation towards various lineages, including neural, endothelial, and mesenchymal fates.

Protocol: Differentiation of iPSCs into Mesenchymal-like Cells

This protocol is adapted from a study demonstrating the differentiation of induced pluripotent stem cells (iPSCs) into mesenchymal-like cells using SB-431542.

-

Cell Culture: Culture human iPSCs on Geltrex-coated plates in complete E8 medium until they reach 80-90% confluency.

-

Initiation of Differentiation: Replace the E8 medium with Essential 6 (E6) medium supplemented with 10 µM SB-431542.

-

Maintenance: Replace the medium daily with fresh E6 medium containing 10 µM SB-431542 for a total of 10 days.

-

Morphological Assessment: Observe the cells for morphological changes. Over the 10-day period, the iPSC colonies will lose their well-defined borders and adopt a monolayer of large, cuboidal epithelial-like cells.

-

Characterization: Following the 10-day treatment, characterize the resulting cells for the expression of mesenchymal stem cell markers (e.g., CD73, CD90, CD105) and the loss of pluripotency markers (e.g., Oct-4, Tra 1-60) via immunocytochemistry or flow cytometry.

Figure 2: Experimental workflow for the directed differentiation of iPSCs.

Cancer Research: Inhibition of EMT and Metastasis

In many advanced cancers, TGF-β signaling paradoxically switches from a tumor-suppressive to a tumor-promoting role, driving processes like epithelial-mesenchymal transition (EMT), invasion, and metastasis. SB-431542 is a valuable tool for dissecting and inhibiting these pro-oncogenic functions of TGF-β. It has been shown to block TGF-β-induced EMT, migration, invasion, and VEGF secretion in various cancer cell lines.

Protocol: In Vitro Invasion Assay (Transwell Assay)

This protocol provides a general framework for assessing the effect of SB-431542 on cancer cell invasion.

-

Cell Culture and Starvation: Culture cancer cells of interest (e.g., A549 lung adenocarcinoma) in their recommended medium. Prior to the assay, starve the cells in serum-free medium for 24 hours.

-

Preparation of Transwell Inserts: Coat the upper surface of 8 µm pore size Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend the starved cells in serum-free medium. Pre-treat the cells with various concentrations of SB-431542 (e.g., 0, 1, 5, 10 µM) for 1 hour.

-

Invasion Assay Setup: Seed the pre-treated cells into the upper chamber of the Matrigel-coated Transwell inserts. Fill the lower chamber with a chemoattractant, such as a medium containing 10% fetal bovine serum and TGF-β1 (e.g., 12.5 ng/mL).

-

Incubation: Incubate the plates for 24-48 hours to allow for cell invasion.

-

Analysis: After incubation, remove the non-inv

Methodological & Application

Optimal Working Concentration of SB-431542 for iPSC Differentiation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-431542 is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7.[1] By inhibiting these receptors, SB-431542 effectively blocks the TGF-β/Activin/Nodal signaling pathway, a critical regulator of cell fate decisions in pluripotent stem cells.[1] This targeted inhibition makes SB-431542 an invaluable tool for directing the differentiation of induced pluripotent stem cells (iPSCs) into various desired lineages, including neural, mesenchymal, and cardiac fates. This document provides detailed application notes, optimized working concentrations, and experimental protocols for the use of SB-431542 in iPSC differentiation.

Introduction

The ability to direct the differentiation of iPSCs into specific cell types holds immense promise for regenerative medicine, disease modeling, and drug discovery. The TGF-β signaling pathway plays a crucial, context-dependent role in maintaining pluripotency and guiding lineage specification. Inhibition of this pathway with SB-431542 can promote differentiation towards certain lineages by preventing the signaling cascade that would otherwise lead to alternative cell fates. This document summarizes the effective concentrations of SB-431542 for various iPSC differentiation protocols and provides detailed methodologies to guide researchers in their applications.

Mechanism of Action: TGF-β Signaling Inhibition

SB-431542 acts as a competitive inhibitor of ATP binding to the kinase domain of ALK4, ALK5, and ALK7. This prevents the phosphorylation and activation of downstream SMAD2 and SMAD3 proteins. The activated SMAD complex (SMAD2/3-SMAD4) is unable to form and translocate to the nucleus, thus inhibiting the transcription of TGF-β target genes that are often involved in maintaining pluripotency or directing differentiation towards endodermal and some mesodermal lineages.

Data Presentation: Optimal Working Concentrations

The optimal concentration of SB-431542 is lineage-dependent and should be empirically determined for specific iPSC lines and differentiation protocols. The following table summarizes commonly used concentrations from published literature.

| Target Lineage | iPSC Type | SB-431542 Concentration (µM) | Duration of Treatment | Notes | Reference |

| Neural Progenitors | Human | 10 | 10 days | Used in combination with other small molecules like Noggin or LDN-193189 for dual SMAD inhibition. | [2][3] |

| Mesenchymal-like Cells | Human & Murine | 10 | 10 days | Promotes differentiation towards an epithelial-like morphology, which then transitions to mesenchymal-like cells. | [4] |

| Cardiac Progenitors | Human | 2.5 - 10 | 2 days | Used in combination with a Wnt inhibitor (XAV939). A concentration of 10 µM resulted in 35% cardiac differentiation. | [5][6] |

| Nodal-like Cardiomyocytes | Human | 5.4 | 3 days (Days 3-6 of differentiation) | Part of a cocktail of small molecules for directed differentiation. | [7] |

| Mesenchymal Progenitors | Human | 10 | During embryoid body formation | Used in serum-free medium to direct differentiation towards a myogenic lineage and subsequently mesenchymal progenitors. | [8][9] |

Experimental Protocols

Differentiation of iPSCs into Neural Stem Cells (NSCs) via Dual SMAD Inhibition

This protocol is based on the widely used dual SMAD inhibition method to generate a highly enriched population of neural progenitor cells.

Materials:

-

Human iPSCs

-

Matrigel or other suitable extracellular matrix

-

iPSC maintenance medium (e.g., mTeSR1)

-

Neural Induction Medium (NIM)

-

DMEM/F12

-

1X N-2 Supplement

-

1X B-27 Supplement

-

1X GlutaMAX

-

SB-431542 (10 µM final concentration)

-

LDN-193189 (100 nM final concentration) or Noggin (50-100 ng/mL)

-

-

Accutase

-

Neural Maintenance Medium (NMM)

-

DMEM/F12

-

1X N-2 Supplement

-

1X B-27 Supplement

-

1X GlutaMAX

-

bFGF (20 ng/mL)

-

EGF (20 ng/mL)

-

Protocol:

-

Day -1: Seeding iPSCs: Plate human iPSCs on Matrigel-coated plates in iPSC maintenance medium to achieve 80-90% confluency on Day 0.

-

Day 0: Start of Neural Induction: Aspirate the iPSC medium and replace it with Neural Induction Medium (NIM) containing SB-431542 and LDN-193189/Noggin.

-

Days 1-9: Daily Medium Change: Change the NIM daily. Morphological changes should be observed, with cells forming a dense neuroepithelial sheet.

-

Day 10: Passaging NSCs:

-

Aspirate the medium and wash cells with DPBS.

-

Add Accutase and incubate for 5-10 minutes at 37°C until cells detach.

-

Collect the cells and centrifuge.

-

Resuspend the cell pellet in Neural Maintenance Medium (NMM) and plate onto new Matrigel-coated plates.

-

Differentiation of iPSCs into Mesenchymal-like Cells

This protocol describes the generation of mesenchymal-like cells from iPSCs by inhibiting the TGF-β pathway.

Materials:

-

Human iPSCs

-

Geltrex or other suitable extracellular matrix

-

Essential 8 (E8) Medium

-

Essential 6 (E6) Medium

-

SB-431542 (10 µM final concentration)

-

Mesenchymal Stem Cell (MSC) Growth Medium (e.g., DMEM + 10% FBS)

-

TrypLE or other dissociation reagent

Protocol:

-

Initial Culture: Culture iPSCs on Geltrex-coated flasks in complete E8 medium until they reach 80-90% confluency.

-

Day 0-10: Differentiation Induction:

-

Change the medium to E6 medium supplemented with 10 µM SB-431542.

-

Replace the medium daily for 10 days. During this period, cells will adopt a cuboidal epithelial-like morphology.

-

-

Day 10: First Passage:

-

Dissociate the differentiated cells into single cells using TrypLE.

-

Plate the cells onto new Geltrex-coated flasks in MSC Growth Medium.

-

-

Subsequent Passages:

-

Culture the cells in MSC Growth Medium. Cells will gradually acquire a spindle-shaped, fibroblast-like morphology characteristic of MSCs.

-

Passage the cells when they reach 80-90% confluency.

-

Conclusion